Hexahydro-1H-pyrrolizine-7a-carbonitrile
Description
Hexahydro-1H-pyrrolizine-7a-carbonitrile is a bicyclic nitrogen-containing heterocycle characterized by a pyrrolizine scaffold with a nitrile (-CN) functional group at the 7a position. This compound belongs to a class of nitrogen heterocycles, which are integral to pharmaceutical development, as 59% of FDA-approved small-molecule drugs contain such structures . The nitrile group enhances its utility as a synthetic intermediate, enabling further derivatization via hydrolysis, reduction, or cycloaddition reactions. Its rigid bicyclic framework may contribute to improved binding affinity in drug-receptor interactions, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties .
Structure
2D Structure
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPUBMXGEQJERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452435 | |
| Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68295-48-7 | |
| Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Hexahydro-1H-pyrrolizine-7a-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a nitrile precursor, the compound can be synthesized through a series of steps involving cyclization and reduction reactions . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
Hexahydro-1H-pyrrolizine-7a-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolizine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
Hexahydro-1H-pyrrolizine-7a-carbonitrile serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable for creating new chemical entities.
Common Reactions:
- Oxidation: The ketone group can be oxidized to form carboxylic acids.
- Reduction: The nitrile group can be reduced to yield primary amines.
- Substitution: Nucleophilic substitution can occur at the carbon adjacent to the nitrile group.
Biology
Research indicates that this compound may exhibit biological activities relevant to medicinal chemistry. Preliminary studies suggest potential antimicrobial and antioxidant properties, which are critical in developing new therapeutic agents.
Biological Activities:
- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.
- Antioxidant Properties: The compound may scavenge free radicals, indicating potential health benefits related to oxidative stress.
- Anti-inflammatory Effects: Investigations into related structures suggest modulation of inflammatory responses.
Medicine
The compound is being explored as a pharmaceutical intermediate or active ingredient in drug development. Its unique structure allows for modifications that could enhance bioactivity and reduce toxicity.
Case Study:
A recent study highlighted the synthesis and evaluation of derivatives of this compound for their antimalarial activity. Compounds derived from this structure demonstrated significant efficacy against Plasmodium falciparum, with low toxicity profiles in preclinical models .
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrrolizine-7a-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Hexahydro-1H-pyrrolizine-7a-carbonitrile with related nitrogen heterocycles, focusing on structural features, synthesis, and applications.
Structural and Functional Group Comparison
Key Observations :
- Ring Systems: The pyrrolizine and indolizine derivatives share bicyclic frameworks, which confer conformational rigidity compared to the monocyclic pyrazole. This rigidity may enhance target selectivity in drug design .
- Functional Groups: The nitrile group in this compound offers versatile reactivity, whereas carboxylic acid or hydroxymethyl groups in indolizines prioritize solubility or prodrug activation .
Key Observations :
- Pyrazole derivatives (e.g., 5-amino-1-aryl-1H-pyrazole-4-carbonitrile) are synthesized efficiently via one-step Michael additions, achieving high yields and regioselectivity under mild conditions .
Biological Activity
Hexahydro-1H-pyrrolizine-7a-carbonitrile, a bicyclic compound with the molecular formula and a molecular weight of approximately 136.19 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
This compound is characterized by its interaction with various enzymes and biomolecules. It has been shown to interact with glycosidase enzymes, crucial for carbohydrate metabolism, leading to significant biochemical reactions that influence cellular processes.
Cellular Effects
The compound exhibits a variety of effects on cell function, including modulation of cell signaling pathways and gene expression. Notably, it has been observed to affect the MAPK signaling pathway, which is essential for cell growth and differentiation. The cellular response to this compound varies based on dosage and exposure duration:
- Low Doses : Beneficial effects such as enzyme inhibition and modulation of metabolic processes.
- High Doses : Potentially toxic effects, including hepatotoxicity and neurotoxicity .
Molecular Mechanisms
At the molecular level, this compound exerts its biological activity through several mechanisms:
- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity. For instance, its interaction with glycosidase enzymes disrupts carbohydrate metabolism.
- Signal Pathway Modulation : It influences pathways such as MAPK, affecting cellular responses to growth signals.
Study 1: Anticancer Activity
A study evaluated the anticancer potential of hexahydro-1H-pyrrolizine derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and apoptosis-inducing capabilities. The compounds were tested using resazurin assays and caspase activity assays to confirm their efficacy in promoting cancer cell death .
Study 2: Antimalarial Efficacy
Research has highlighted the potential of hexahydro-1H-pyrrolizine derivatives in combating malaria. A derivative demonstrated excellent in vitro activity against Plasmodium falciparum strains, both chloroquine-sensitive and resistant. The mechanism involved inhibition of beta-hematin formation, leading to toxic accumulation of heme within the parasite .
Summary of Biological Activities
Q & A
Q. How can the molecular structure of Hexahydro-1H-pyrrolizine-7a-carbonitrile be experimentally characterized?
Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Using programs like SHELXL for refinement and WinGX for data processing, researchers can determine bond lengths, angles, and ring puckering parameters. For accurate refinement, ensure high-resolution data and apply anisotropic displacement parameters for non-hydrogen atoms. Low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts .
Q. What synthetic routes are commonly employed to prepare this compound derivatives?
Methodological Answer: Cyclization of nitrile-containing precursors under acidic or basic conditions is a common approach. For example, reacting tetrahydro-3-oxo-pyrrolizine intermediates with cyanating agents (e.g., TMSCN) in the presence of Lewis acids can yield the carbonitrile moiety. Reaction progress should be monitored via TLC or HPLC, and products characterized using / NMR and IR spectroscopy to confirm nitrile stretches (~2200 cm) .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer: Due to acute toxicity (Category 4 for oral, dermal, and inhalation exposure), use fume hoods, nitrile gloves, and closed systems for synthesis. Emergency procedures include immediate decontamination with water for dermal contact and activated charcoal for accidental ingestion. Maintain a Safety Data Sheet (SDS) compliant with EC Regulation 1272/2008 and ensure waste disposal follows institutional guidelines .
Advanced Research Questions
Q. How can conformational analysis of this compound be performed to assess ring puckering dynamics?
Methodological Answer: Apply Cremer-Pople puckering coordinates to quantify out-of-plane displacements in the pyrrolizine ring. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model puckering amplitudes and compare with X-ray data. For dynamic analysis, variable-temperature NMR or molecular dynamics simulations (e.g., AMBER force fields) can reveal pseudorotation barriers. Validate results against crystallographic data processed via SHELXL .
Q. How do researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound derivatives?
Methodological Answer: Discrepancies often arise from solution vs. solid-state conformations. Perform NOESY NMR to identify solution-phase spatial proximities and compare with X-ray-derived torsion angles. For ambiguous cases, use polarized IR spectroscopy to detect crystal-packing effects. Cross-validate computational models (e.g., Hirshfeld surface analysis) with experimental data to identify steric or electronic biases .
Q. What strategies optimize the enantiomeric resolution of this compound analogs?
Methodological Answer: Chiral chromatography (e.g., Chiralpak IA/IB columns) with hexane/isopropanol mobile phases is effective. For preparative-scale separation, simulate retention times using HPLC software (e.g., Chromeleon) to adjust solvent polarity. Alternatively, synthesize diastereomeric salts with chiral acids (e.g., L-tartaric acid) and confirm enantiopurity via CD spectroscopy or X-ray crystallography with Flack parameter refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
